Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate
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Overview
Description
Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol It is a bicyclic ester that features a ketone group at the 2-position of the ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with an appropriate esterifying agent. One common method involves the use of methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate
- Methyl 4-(2-hydroxyethyl)bicyclo[2.2.1]heptane-1-carboxylate
- Methyl 4-(2-aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate
Uniqueness
Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of the ketone group at the 2-position of the ethyl side chain. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-14-9(13)11-4-2-10(8-11,3-5-11)6-7-12/h7H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFHLJLGBIBZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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